Cas no 86845-29-6 (3,5-Dimethylbenzotrifluoride)
3,5-Dimethylbenzotrifluoride Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1,3-dimethyl-5-(trifluoromethyl)-
- 1,3-dimethyl-5-(trifluoromethyl)benzene
- SCHEMBL130017
- CS-0330779
- 5-(Trifluoromethyl)-m-xylene
- 86845-29-6
- AKOS005258032
- FS-5049
- DTXSID80607051
- MFCD12026302
- 5-trifluoromethyl-m-xylene
- 5-(Trifluoromethvl)-m-xylene
- JGUDBRONYAAYSL-UHFFFAOYSA-N
- 3,5-Dimethylbenzotrifluoride
- G74758
-
- Inchi: 1S/C9H9F3/c1-6-3-7(2)5-8(4-6)9(10,11)12/h3-5H,1-2H3
- InChI Key: VGOVHJVQCKHLTN-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C)C=C(C)C=1)(F)F
Computed Properties
- Exact Mass: 174.06563477g/mol
- Monoisotopic Mass: 174.06563477g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 0Ų
3,5-Dimethylbenzotrifluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D060845-250mg |
3,5-Dimethylbenzotrifluoride |
86845-29-6 | 250mg |
$ 115.00 | 2022-06-06 | ||
| TRC | D060845-500mg |
3,5-Dimethylbenzotrifluoride |
86845-29-6 | 500mg |
$ 195.00 | 2022-06-06 | ||
| Fluorochem | 038305-1g |
3,5-Dimethylbenzotrifluoride |
86845-29-6 | 95% | 1g |
£41.00 | 2022-03-01 | |
| Fluorochem | 038305-5g |
3,5-Dimethylbenzotrifluoride |
86845-29-6 | 95% | 5g |
£176.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 071493-5g |
3,5-Dimethylbenzotrifluoride |
86845-29-6 | 95% | 5g |
5900CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 071493-1g |
3,5-Dimethylbenzotrifluoride |
86845-29-6 | 95% | 1g |
2096CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 071493-5g |
3,5-Dimethylbenzotrifluoride |
86845-29-6 | 95% | 5g |
5900.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 071493-1g |
3,5-Dimethylbenzotrifluoride |
86845-29-6 | 95% | 1g |
2096.0CNY | 2021-07-10 | |
| eNovation Chemicals LLC | Y1247759-250mg |
Benzene, 1,3-dimethyl-5-(trifluoromethyl)- |
86845-29-6 | 95% | 250mg |
$195 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1247759-1g |
Benzene, 1,3-dimethyl-5-(trifluoromethyl)- |
86845-29-6 | 95% | 1g |
$290 | 2024-06-07 |
3,5-Dimethylbenzotrifluoride Related Literature
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 3,5-Dimethylbenzotrifluoride
Chemical Profile of Benzene, 1,3-dimethyl-5-(trifluoromethyl)- (CAS No. 86845-29-6)
Benzene, 1,3-dimethyl-5-(trifluoromethyl)-, identified by its Chemical Abstracts Service (CAS) number 86845-29-6, is a fluorinated aromatic hydrocarbon that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and electronic properties. This compound belongs to the class of substituted benzenes, characterized by the presence of methyl and trifluoromethyl groups, which impart distinct reactivity and functionality. The molecular structure of this compound consists of a benzene ring substituted at the 1, 3, and 5 positions with methyl and trifluoromethyl groups, respectively, resulting in a highly electron-deficient system that is susceptible to various chemical transformations.
The synthesis of Benzene, 1,3-dimethyl-5-(trifluoromethyl)- typically involves multi-step organic reactions, often starting from commercially available precursors such as toluene or xylene derivatives. The introduction of the trifluoromethyl group is a critical step in the synthesis, often achieved through halogenation followed by metal-catalyzed cross-coupling reactions. The presence of the trifluoromethyl group not only enhances the lipophilicity of the molecule but also influences its metabolic stability and binding affinity to biological targets. This makes it a valuable building block for the development of novel therapeutic agents.
In recent years, Benzene, 1,3-dimethyl-5-(trifluoromethyl)- has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural features make it an attractive scaffold for designing molecules with enhanced pharmacokinetic properties. For instance, the electron-withdrawing nature of the trifluoromethyl group can improve binding interactions with enzymes and receptors, leading to increased potency and selectivity. This has led to its incorporation into drug candidates targeting a wide range of diseases, including oncology and inflammatory disorders.
One of the most compelling applications of Benzene, 1,3-dimethyl-5-(trifluoromethyl)- is in the development of anticancer agents. The compound’s ability to modulate enzyme activity and interfere with signaling pathways has been exploited in several preclinical studies. Researchers have demonstrated that derivatives of this compound can exhibit inhibitory effects on kinases and other enzymes involved in tumor growth and progression. The trifluoromethyl group plays a crucial role in enhancing these effects by stabilizing transition states and improving binding affinity. These findings have opened up new avenues for the discovery of next-generation anticancer drugs.
Another area where Benzene, 1,3-dimethyl-5-(trifluoromethyl)- has shown promise is in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including arthritis and autoimmune disorders. Studies have indicated that compounds containing the trifluoromethyl group can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural rigidity provided by the methyl groups further enhances the efficacy of these compounds by optimizing their interaction with biological targets. This has led to interest in developing novel anti-inflammatory therapies based on this scaffold.
The agrochemical industry has also benefited from the use of Benzene, 1,3-dimethyl-5-(trifluoromethyl)- as an intermediate in the synthesis of pesticides and herbicides. The compound’s ability to resist metabolic degradation makes it an ideal candidate for developing environmentally persistent agrochemicals that are effective against pests while minimizing toxicity to non-target organisms. Recent research has focused on designing derivatives that exhibit improved selectivity and reduced environmental impact. These efforts are crucial for addressing the growing challenge of pest resistance and ensuring sustainable agricultural practices.
From a synthetic chemistry perspective, Benzene, 1,3-dimethyl-5-(trifluoromethyl)- serves as a versatile building block for constructing more complex molecules. Its reactivity allows for further functionalization at various positions on the benzene ring, enabling chemists to tailor properties such as solubility, bioavailability, and metabolic stability. Advances in catalytic methods have further streamlined the synthesis of this compound and its derivatives, making it more accessible for industrial applications. This accessibility is essential for accelerating drug discovery efforts and bringing new therapies to market more quickly.
The future prospects for Benzene, 1,3-dimethyl-5-(trifluoromethyl)- are promising as research continues to uncover new applications and optimize its synthetic pathways. Innovations in computational chemistry and high-throughput screening are expected to enhance our ability to identify novel derivatives with improved pharmacological properties. Additionally, green chemistry approaches are being explored to make the synthesis process more sustainable by reducing waste and energy consumption. These advancements will contribute to making pharmaceutical development more efficient and environmentally responsible.
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